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Introduction
Brigatinib (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) engineered to

target Anaplastic Lymphoma Kinase (ALK) and overcome resistance to earlier-generation ALK

inhibitors.[1][2] Its clinical efficacy in non-small cell lung cancer (NSCLC) is underpinned by a

distinct in vitro kinase inhibitory profile. This technical guide provides a comprehensive

overview of Brigatinib's in vitro activity, detailing its inhibitory potency against a broad spectrum

of kinases, the experimental methodologies used for these characterizations, and the key

signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of
Brigatinib
The inhibitory activity of Brigatinib has been quantified against a wide panel of kinases in both

biochemical (cell-free) and cellular assays. The following tables summarize the half-maximal

inhibitory concentration (IC50) values, providing a clear comparison of Brigatinib's potency and

selectivity.

Table 1: Biochemical (Cell-Free) Kinase Inhibition by
Brigatinib
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Kinase Target IC50 (nM) Reference(s)

Primary Targets

ALK (Anaplastic Lymphoma

Kinase)
0.6 [3][4][5]

ROS1 (c-ros oncogene 1) 1.9 [3][4][6]

ALK Mutants

ALK C1156Y 0.6 [7][8]

ALK F1174L 1.4 [8]

ALK L1196M 1.7 [8]

ALK G1202R 4.9 [8]

ALK R1275Q 6.6 [7][8]

Other Significant Targets

FLT3 (FMS-like tyrosine kinase

3)
2.1 [3][4][6]

FLT3 (D835Y Mutant) 1.5 [3][7]

EGFR (L858R Mutant) 1.5 [3][4][7]

IGF-1R (Insulin-like growth

factor 1 receptor)
38 [6]

INSR (Insulin Receptor) 262 [6]

Less Sensitive/Resistant

Kinases

EGFR (L858R/T790M Mutant) 29-160 [3][7]

Native EGFR 29-160 [3][7]

MET (Mesenchymal-epithelial

transition factor)
>1000 [3][4]
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Table 2: Cellular Kinase Inhibition and Antiproliferative
Activity of Brigatinib

Cell Line/Target IC50 (nM) Assay Type Reference(s)

ALK-Positive Cell

Lines

Native EML4-ALK 14 Cellular Inhibition [5][8]

ALK-rearranged

(NPM-ALK or EML4-

ALK)

1.5 - 12.0
ALK Phosphorylation

Inhibition
[3][4]

ALK-rearranged Cell

Lines
4 - 31

Growth Inhibition

(GI50)
[4][7]

Other Kinase-Driven

Cell Lines

ROS1 18 Cellular Inhibition [3][5]

FLT3 148 Cellular Inhibition [3][4]

IGF-1R 158 Cellular Inhibition [4]

FLT3 (D835Y Mutant) 211 Cellular Inhibition [4]

EGFR (L858R Mutant) 489 Cellular Inhibition [4]

Resistant Cell Lines

Native EGFR >3000 Cellular Inhibition [3]

INSR >3000 Cellular Inhibition [3][5]

Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for

determining the in vitro kinase inhibitory profile of Brigatinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://www.promega.com/-/media/files/resources/protcards/adp-glo-kinase-assay-quick-protocol.pdf?rev=19aef4612b064d43b0e7d604dcf164bd
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-
Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Materials:

Purified recombinant kinases (e.g., ALK, ROS1)

Specific peptide or protein substrates

Brigatinib (serially diluted in DMSO)

ATP (at or near the Km for each kinase)

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Plating: Dispense 1 µL of serially diluted Brigatinib or DMSO (vehicle control) into

the wells of a 384-well plate.

Kinase Addition: Add 2 µL of the desired kinase, diluted in Kinase Assay Buffer, to each well.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound

binding to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture of the kinase

substrate and ATP (prepared in Kinase Assay Buffer) to each well.
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Kinase Reaction: Incubate the plate at 30°C for 1 hour.

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP

and generate a luminescent signal via a luciferase reaction. Incubate at room temperature

for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced.

Calculate the percent inhibition for each Brigatinib concentration relative to the DMSO

control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition and Proliferation Assay
This assay measures the ability of Brigatinib to inhibit the proliferation of cancer cell lines driven

by specific kinases.

Materials:

Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases, NSCLC cell lines

with ALK rearrangements)

Appropriate cell culture medium and supplements

Brigatinib (serially diluted in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

White, opaque 96-well cell culture plates

Luminometer

Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Brigatinib. Include DMSO-

treated wells as a negative control.

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

Cell Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo®

Reagent to each well according to the manufacturer's instructions.

Signal Development: Mix the contents on an orbital shaker to induce cell lysis and allow the

luminescent signal to stabilize.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate

the percent inhibition of cell proliferation for each Brigatinib concentration relative to the

DMSO control. Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of

growth) value by fitting the data to a dose-response curve.

Mandatory Visualizations
Signaling Pathways Modulated by Brigatinib
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and other

susceptible receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial

for cancer cell proliferation and survival.[9][10][11] The primary pathways affected include the

RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8][12][13]
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Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking key downstream

signaling pathways.
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Experimental Workflow for In Vitro Kinase Inhibition
Profiling
The process of determining the in vitro kinase inhibitory profile of a compound like Brigatinib

follows a systematic workflow, from compound preparation to data analysis.
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Assay Execution Data Analysis
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Caption: A generalized workflow for in vitro kinase inhibition profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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